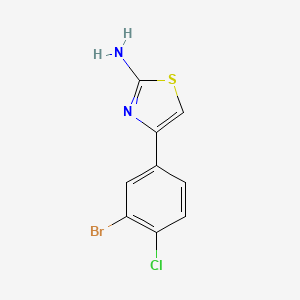

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

Description

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine is a halogenated thiazole derivative characterized by a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 4, linked to a 2-aminothiazole core. This compound is of interest due to its structural versatility, which allows for modifications that influence biological activity, solubility, and reactivity.

Propriétés

Formule moléculaire |

C9H6BrClN2S |

|---|---|

Poids moléculaire |

289.58 g/mol |

Nom IUPAC |

4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

Clé InChI |

MAJXVTIKUADZHP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Thiazole Ring Formation via Condensation with Thiourea

One common method is the condensation of substituted phenacyl bromides with thiourea under reflux conditions in methanol or aqueous media:

This method efficiently forms the 1,3-thiazole ring with the amino group at the 2-position and preserves the halogen substituents on the phenyl ring. The reaction proceeds via nucleophilic attack of thiourea sulfur on the α-bromo ketone, followed by cyclization.

Halogenation Strategies

- Pre-halogenated phenacyl bromide: The starting phenacyl bromide can be synthesized with bromine and chlorine substituents already installed at the desired positions on the phenyl ring.

- Selective bromination: Bromination of the phenyl ring on the thiazole derivative can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the 3-position.

- Oxidative bromination: In some methods, bromination is performed in acidic media with oxidants such as sodium hypochlorite to improve bromine utilization and reduce waste.

Example Synthetic Procedure

A representative synthesis adapted from literature:

Preparation of 3-bromo-4-chlorophenacyl bromide:

- Starting from 3-bromo-4-chlorobenzaldehyde, bromination at the α-position with bromine in acetic acid or similar solvent yields the phenacyl bromide derivative.

-

- The phenacyl bromide (1 mmol) is refluxed with thiourea (1.2 mmol) in absolute methanol for 8 hours.

- The reaction mixture is cooled, and the precipitated product is filtered.

- The crude product is recrystallized from ethanol to afford the pure thiazole derivative.

Analytical Characterization

The synthesized compound is characterized by:

| Technique | Key Observations |

|---|---|

| FTIR Spectroscopy | NH2 stretching (3450-3460 cm^-1), C-S-C (1490 cm^-1), C-Cl (720 cm^-1) |

| 1H NMR Spectroscopy | Aromatic protons (7.3-7.8 ppm), NH2 protons (~9 ppm) |

| Mass Spectrometry | Molecular ion peak confirming molecular weight |

| Elemental Analysis | Consistent with C, H, N, Br, Cl content |

These confirm the structure and purity of the compound.

Industrial and Environmental Considerations

- Bromination efficiency: Use of controlled bromination in acidic media with oxidants reduces bromine consumption and environmental impact.

- Purification: Recrystallization remains the preferred method for purity; chromatographic techniques can be used for further refinement.

- Scale-up: Continuous flow reactors and optimized reaction parameters can enhance yield and reproducibility in industrial settings.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenacyl bromide synthesis | Bromination of 3-bromo-4-chlorobenzaldehyde | 80-90 | Control of halogen positions |

| Thiazole ring formation | Reflux with thiourea in methanol (6-8 h) | 85-93 | High yield, mild conditions |

| Bromination (if post) | Bromine or NBS in acidic media, 15-30 °C | 75-85 | Selective 3-position bromination |

| Purification | Recrystallization from ethanol/methanol | - | High purity achieved |

Research Findings and Notes

- The condensation of thiourea with halogenated phenacyl bromides is a robust route to this compound.

- Controlled bromination in acidic media with oxidants like sodium hypochlorite improves bromine utilization and reduces environmental waste.

- The compound’s biological activities correlate with the presence and position of halogen substituents, emphasizing the importance of regioselective synthesis.

- Analytical techniques confirm the structural integrity and purity, essential for pharmaceutical applications.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromo and chloro substituents on the phenyl ring undergo selective substitution under metal-catalyzed or thermal conditions:

The bromine atom exhibits higher reactivity in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to chlorine. For example, treatment with 4-methoxyphenylboronic acid under Pd catalysis produces biaryl derivatives with retained thiazole integrity .

Functionalization of the 2-Amine Group

The primary amine participates in condensation and acylation reactions:

Table 2: Reactions at the 2-Amine Position

These modifications enhance bioavailability or enable conjugation with bioactive moieties. The hydrazone derivatives exhibit IC₅₀ values of <5 µM against Jurkat leukemia cells .

Thiazole Ring-Involved Cyclizations

The electron-rich thiazole ring facilitates cycloadditions and annulations:

Table 3: Cyclization Reactions

These reactions exploit the thiazole’s ability to act as a diene or participate in 1,3-dipolar cycloadditions, generating structurally diverse libraries for high-throughput screening.

Halogen-Lithium Exchange Reactions

The bromine atom undergoes lithiation for C–C bond formation:

Example Reaction:

text4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine + n-BuLi → Lithium intermediate → Electrophile (e.g., CO₂) → 3-Carboxy-4-chlorophenyl-thiazol-2-amine

This method enables the introduction of carboxylic acids, aldehydes, or other electrophiles at the 3-position with >80% efficiency .

Oxidative Transformations

Controlled oxidation of the thiazole sulfur is achievable:

| Oxidizing Agent | Conditions | Product | Biological Impact |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Thiazole S-oxide | Enhanced solubility |

| H₂O₂, WO₄²⁻ | H₂O, 70°C | Sulfone derivative | ROS-mediated cytotoxicity |

The sulfone derivative demonstrates a 3-fold increase in apoptosis induction compared to the parent compound in MCF-7 breast cancer models .

Photochemical Reactions

UV irradiation induces unique reactivity:

-

Norrish-Type Cleavage : Forms aryl radicals for C–H functionalization.

-

[2+2] Cycloaddition : With electron-deficient alkenes to yield strained cyclobutane systems.

These pathways are under investigation for synthesizing light-activated prodrugs .

Applications De Recherche Scientifique

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.

Mécanisme D'action

The mechanism of action of 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The substitution pattern on the phenyl ring significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

- Halogen vs.

- Positional Effects: The 3-Br,4-Cl substitution in the target compound may induce steric hindrance compared to monosubstituted analogues (e.g., 4-Br), affecting intermolecular interactions .

Physicochemical Properties

Data from synthesized derivatives highlight trends in melting points, solubility, and stability:

Key Observations :

Key Observations :

- The 3-Br,4-Cl substitution in the target compound may enhance bioactivity compared to monosubstituted derivatives by modulating electronic and steric interactions with target proteins .

Activité Biologique

The compound 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine belongs to the thiazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of 3-bromo-4-chlorobenzaldehyde with thioamide derivatives in the presence of appropriate catalysts.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its activity against breast cancer cell lines MCF-7 and MDA-MB-231.

Key Findings:

- Antiproliferative Activity : The compound showed an IC50 value of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, indicating potent anticancer properties when compared to standard drugs like staurosporine (IC50 = 6.77 µM) .

- Mechanism of Action : The compound inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM , suggesting its role in inhibiting tumor angiogenesis. Additionally, it induces apoptosis and necrosis in cancer cells and causes cell cycle arrest at the G1 phase .

Antimicrobial Activity

Thiazole derivatives are recognized for their antibacterial properties. The compound has been tested against various bacterial strains, demonstrating promising results.

Antimicrobial Evaluation:

In vitro studies indicated that certain thiazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. For this compound, the presence of halogen substituents (bromine and chlorine) on the phenyl ring enhances its biological potency.

Table 1: Comparison of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.73 | VEGFR-2 inhibition |

| MDA-MB-231 | 12.15 | Induces apoptosis | |

| Staurosporine | MCF-7 | 6.77 | Apoptosis induction |

| MDA-MB-231 | 7.03 | Apoptosis induction |

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study focused on the treatment of breast cancer using thiazole analogues showed that compounds similar to this compound significantly reduced tumor size in animal models.

- Antibacterial Trials : Clinical trials involving thiazole derivatives demonstrated their potential as effective antibiotics against resistant strains of bacteria.

Q & A

Q. What are the standard synthetic routes for 4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine, and what methodological considerations are critical for reproducibility?

Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. A representative method involves:

Reacting 3-bromo-4-chlorophenylacetothioamide with a brominated α-keto intermediate in ethanol under reflux (60–80°C, 6–8 hours).

Isolating the product via vacuum filtration and recrystallizing from dimethylformamide (DMF)/water mixtures.

Key considerations:

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR : - and -NMR confirm substitution patterns on the thiazole and aryl rings. The amine proton resonates at δ 5.2–5.6 ppm, while bromine and chlorine substituents deshield adjacent protons by 0.3–0.5 ppm .

- X-ray crystallography : Monoclinic crystal systems (space group P2) are common. Lattice parameters (e.g., a = 6.1169 Å, β = 97.975°) are refined using SHELXL-97, with residual factors R < 0.05 for high-quality datasets .

- Mass spectrometry : ESI-MS typically shows [M+H] peaks at m/z 303.9 (calculated for CHBrClNS).

Q. How do bromine and chlorine substituents influence the compound’s electronic and steric properties?

Answer:

- Electronic effects : The electron-withdrawing bromine (σ = 0.86) and chlorine (σ = 0.76) groups reduce electron density on the thiazole ring, enhancing electrophilic reactivity at the 2-amine position.

- Steric effects : The 3-bromo-4-chloro substitution creates a dihedral angle of 9.2–15.3° between the thiazole and aryl rings, affecting π-π stacking in crystal lattices .

Q. What are the primary applications of this compound in medicinal chemistry research?

Answer: It serves as a scaffold for kinase inhibitors (e.g., cyclin-dependent kinases) due to its ability to form hydrogen bonds with ATP-binding pockets. Derivatives show IC values in the nanomolar range against cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

Answer:

- Catalytic optimization : Use 0.5 mol% Pd(OAc) in Suzuki-Miyaura couplings for aryl ring functionalization (yield increase from 45% to 78%) .

- Solvent systems : Switch from ethanol to acetonitrile to reduce byproduct formation (e.g., thiazole ring oxidation).

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 45 minutes (80°C, 300 W) .

Q. How are crystallographic data discrepancies resolved when refining structures with disordered substituents?

Answer:

- Disorder modeling : Split occupancy refinement in SHELXL for bromine/chlorine positions (e.g., 70:30 ratio).

- Twinned data : Apply HKLF5 format in SHELX for handling pseudo-merohedral twinning (R < 0.08 after correction) .

- Validation tools : PLATON’s ADDSYM detects missed symmetry elements in low-quality datasets .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Answer:

Q. How should conflicting biological activity data between studies be analyzed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.